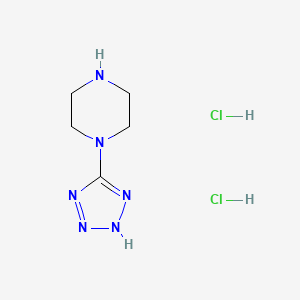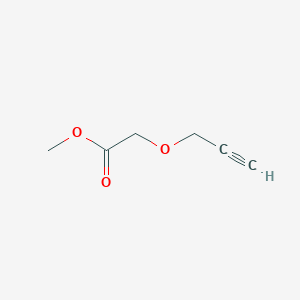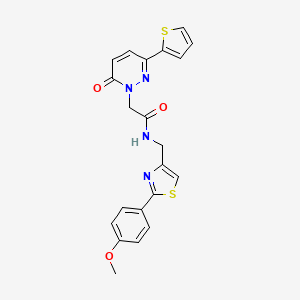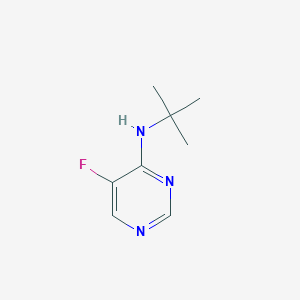![molecular formula C20H23ClN4O2 B2593262 N-[(3-CHLOROPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE CAS No. 1251627-02-7](/img/structure/B2593262.png)
N-[(3-CHLOROPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-CHLOROPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a cyclopropyl group, and a pyrrolidine moiety, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-CHLOROPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the cyclopropyl group, and the attachment of the pyrrolidine moiety. Common reagents used in these reactions include hydrazines, aldehydes, and cyclopropyl ketones. The reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile, with catalysts like acetic acid or p-toluenesulfonic acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-[(3-CHLOROPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
科学研究应用
N-[(3-CHLOROPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- **N-[(3-BROMOPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE
- **N-[(3-FLUOROPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE
- **N-[(3-METHOXYPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE
Uniqueness
N-[(3-CHLOROPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development.
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c21-16-5-3-4-14(10-16)12-22-19(26)13-25-18(11-17(23-25)15-6-7-15)20(27)24-8-1-2-9-24/h3-5,10-11,15H,1-2,6-9,12-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWVMLBEUTUEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NN2CC(=O)NCC3=CC(=CC=C3)Cl)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-[(4-methylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2593182.png)
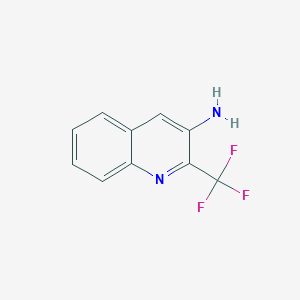
![5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2593184.png)
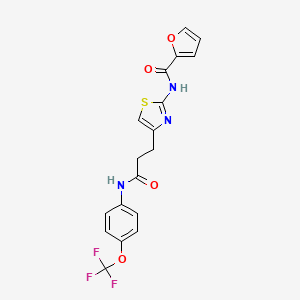
![5-(5-Chloro-2-methylphenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2593187.png)
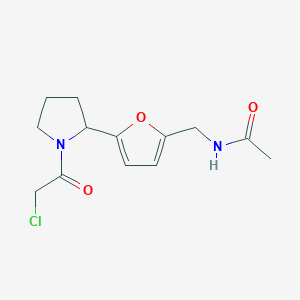
![3-(3,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2593192.png)
![4-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B2593193.png)
![2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2593194.png)

